![molecular formula C20H26N2Si2 B14186346 3-[Dimethyl(phenyl)silyl]-1-phenyl-4-(trimethylsilyl)-1H-pyrazole CAS No. 920984-34-5](/img/structure/B14186346.png)
3-[Dimethyl(phenyl)silyl]-1-phenyl-4-(trimethylsilyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Dimethyl(phenyl)silyl]-1-phenyl-4-(trimethylsilyl)-1H-pyrazole is an organosilicon compound characterized by the presence of both dimethyl(phenyl)silyl and trimethylsilyl groups attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Dimethyl(phenyl)silyl]-1-phenyl-4-(trimethylsilyl)-1H-pyrazole typically involves the reaction of appropriate silyl-substituted precursors with pyrazole derivatives. One common method involves the use of silyl anions, which are generated from the corresponding silyl halides and a strong base such as n-butyllithium. The reaction proceeds under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-[Dimethyl(phenyl)silyl]-1-phenyl-4-(trimethylsilyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The silyl groups can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced using hydride donors such as lithium aluminum hydride.
Substitution: The silyl groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Substitution: Halogenating agents like chlorotrimethylsilane or bromotrimethylsilane in the presence of a base
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Corresponding silanes or silanols.
Substitution: Various silyl-substituted derivatives depending on the substituent introduced
Aplicaciones Científicas De Investigación
3-[Dimethyl(phenyl)silyl]-1-phenyl-4-(trimethylsilyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of silicon-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-[Dimethyl(phenyl)silyl]-1-phenyl-4-(trimethylsilyl)-1H-pyrazole involves its interaction with various molecular targets. The silyl groups can participate in hydrosilylation reactions, where they donate hydride ions to unsaturated substrates. This process is often catalyzed by transition metals such as platinum or palladium. The compound’s unique structure allows it to act as a versatile reagent in organic synthesis, facilitating the formation of carbon-silicon bonds .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trisubstituted Pyrazoles: These compounds share the pyrazole core but differ in the nature and position of the substituents.
Trimethylsilyl-Substituted Compounds: Compounds with trimethylsilyl groups attached to various organic frameworks.
Dimethyl(phenyl)silyl-Substituted Compounds: Similar to the target compound but with different substituents on the pyrazole ring .
Uniqueness
3-[Dimethyl(phenyl)silyl]-1-phenyl-4-(trimethylsilyl)-1H-pyrazole is unique due to the presence of both dimethyl(phenyl)silyl and trimethylsilyl groups, which impart distinct chemical properties. These groups enhance the compound’s stability, reactivity, and potential for use in various applications, making it a valuable addition to the family of organosilicon compounds .
Propiedades
Número CAS |
920984-34-5 |
|---|---|
Fórmula molecular |
C20H26N2Si2 |
Peso molecular |
350.6 g/mol |
Nombre IUPAC |
dimethyl-phenyl-(1-phenyl-4-trimethylsilylpyrazol-3-yl)silane |
InChI |
InChI=1S/C20H26N2Si2/c1-23(2,3)19-16-22(17-12-8-6-9-13-17)21-20(19)24(4,5)18-14-10-7-11-15-18/h6-16H,1-5H3 |
Clave InChI |
DBLQNIWQYAKYDH-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CN(N=C1[Si](C)(C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenemethanamine, N-[2-(phenylmethyl)phenyl]-](/img/structure/B14186271.png)
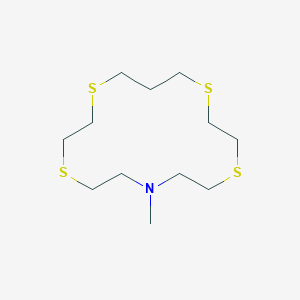
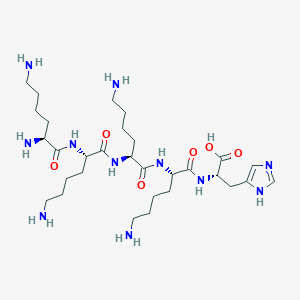
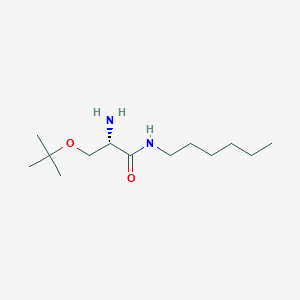
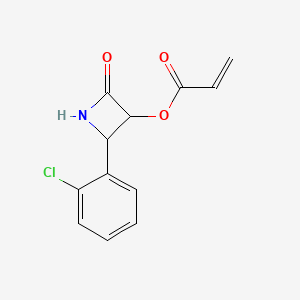
![1-[chloro(dimethylcarbamoyl)phosphoryl]-N,N-dimethylformamide](/img/structure/B14186299.png)
![6-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoic acid](/img/structure/B14186309.png)
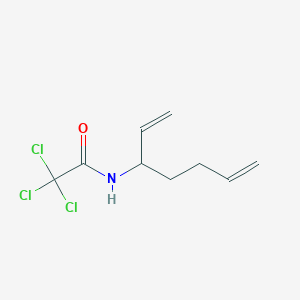
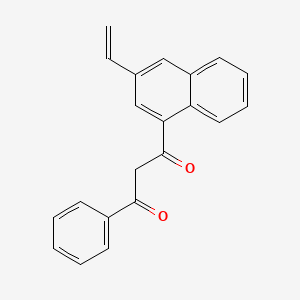
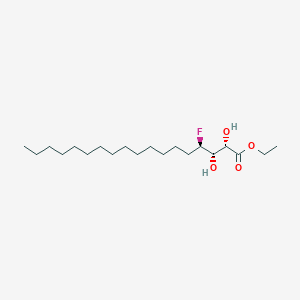
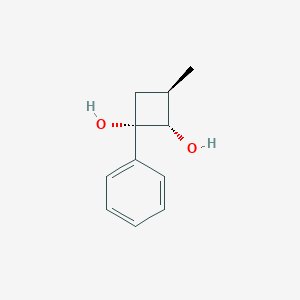
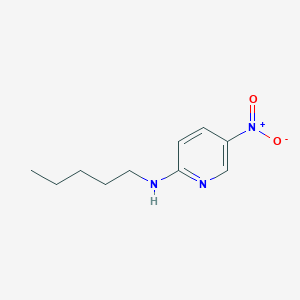
![3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethylimidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol;2,2,2-trifluoroacetic acid](/img/structure/B14186341.png)
